2,4-Diamino-6-methoxy-1,3,5-triazine

Description

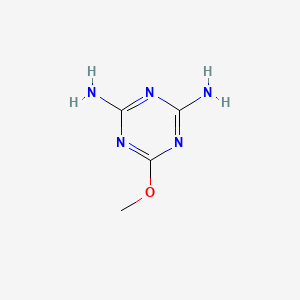

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMFICQRQHBOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182524 | |

| Record name | s-Triazine, 4,6-diamino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-45-4 | |

| Record name | 2,4-Diamino-6-methoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyguanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2827-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine, 4,6-diamino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-methoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYGUANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WWI848YA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diamino-6-methoxy-1,3,5-triazine (CAS: 2827-45-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2,4-Diamino-6-methoxy-1,3,5-triazine. This document is intended to serve as a valuable resource for researchers and professionals involved in agrochemical synthesis, pharmaceutical development, and materials science.

Core Properties and Identification

This compound is a heterocyclic organic compound belonging to the triazine family. Its structure, characterized by a triazine ring with two amino groups and one methoxy group, makes it a versatile intermediate in the synthesis of more complex molecules.[1] It is primarily recognized for its role as a precursor in the manufacturing of herbicides and as a building block in the development of pharmaceutical agents.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2827-45-4 | [1][3][4] |

| Molecular Formula | C₄H₇N₅O | [1][5] |

| Molecular Weight | 141.13 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Predicted pKa | 4.0 ± 0.10 | [5] |

| Purity | >98.0% (by HPLC) | [3] |

Spectroscopic Data (Reference)

Table 2: Reference Spectroscopic Data for Related Triazine Compounds

| Spectroscopic Technique | Compound | Key Peaks/Shifts |

| ¹H NMR | 2,4-Dihydrazino-6-methoxy-1,3,5-triazine (in D₂O-drop TFA) | δ 3.65 (s, 3H, OCH₃) |

| ¹³C NMR | 2,4-Dihydrazino-6-methoxy-1,3,5-triazine (in D₂O-drop TFA) | δ 64.1, 162.3, 162.9 |

| IR (KBr, cm⁻¹) | 2,4-Dihydrazino-6-methoxy-1,3,5-triazine | 3296, 3199, 1584, 1548, 1497 |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for similar triazine derivatives.

Synthesis

A common and efficient method for the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines is the reaction of dicyandiamide with the corresponding nitrile under microwave irradiation. This "green chemistry" approach often results in high yields, short reaction times, and a reduction in solvent use.

Protocol: Microwave-Assisted Synthesis from Dicyandiamide and a Methoxy-containing Nitrile Precursor

-

Reactant Preparation: In a microwave-safe reaction vessel, combine dicyandiamide (1 equivalent) and a suitable methoxy-containing nitrile precursor.

-

Solvent Addition: Add a minimal amount of a high-boiling point solvent, such as dimethyl sulfoxide (DMSO), to facilitate homogenization.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time. Typical conditions for similar reactions are 150-200°C for 10-30 minutes.

-

Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the product.

-

Isolation: The crude product is collected by filtration, washed with water, and then dried.

Alternatively, synthesis can be achieved through the sequential substitution of cyanuric chloride.

Protocol: Synthesis from Cyanuric Chloride

-

First Substitution (Methoxy Group): Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool to 0-5°C. Add a solution of sodium methoxide in methanol dropwise while maintaining the temperature.

-

Second and Third Substitution (Amino Groups): To the resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine, add aqueous ammonia and heat the mixture to facilitate the substitution of the remaining chlorine atoms with amino groups.

-

Isolation and Purification: The product precipitates upon cooling and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Purification

Recrystallization is a standard method for the purification of the final product.

Protocol: Recrystallization

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or water).

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and confirming the identity of the synthesized compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220-254 nm for triazines).

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A capillary column suitable for polar compounds (e.g., DB-Wax).

-

Carrier Gas: Helium.

-

Injector and Oven Program: Optimize the temperature program to ensure proper volatilization and separation.

-

Ionization: Electron Impact (EI).

-

Detection: Mass spectrometer scanning a suitable mass range to observe the molecular ion and characteristic fragments.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Diamino-6-methoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-methoxy-1,3,5-triazine is a heterocyclic organic compound belonging to the triazine family. This class of compounds has garnered significant interest in medicinal chemistry and agricultural sciences due to their diverse biological activities. Triazine derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, anticancer, antimicrobial, and herbicidal effects.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development and other scientific research. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The quantitative data for this compound are summarized in the tables below. It is important to note that while some experimental data for closely related compounds are available, specific experimentally determined values for the target compound are limited in publicly accessible literature.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₇N₅O | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Predicted pKa | 4.0 ± 0.10 | [1] |

| Predicted XLogP3-AA | -0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Topological Polar Surface Area | 99.9 Ų | [1] |

Table 2: Experimentally Determined Physicochemical Properties of Structurally Similar Triazine Derivatives

| Compound | Melting Point (°C) | Solubility | Source |

| 2,4-Dihydrazino-6-methoxy-1,3,5-triazine | >240 | - | [3] |

| 2,4-Diamino-6-isopropoxy-1,3,5-triazine | 170 - 173 | - | [4] |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 258 - 261 | - |

Note: The data in Table 2 is for structurally related compounds and should be used as an estimation for this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The synthesis involves a sequential nucleophilic substitution of the chlorine atoms. A detailed proposed protocol is provided below, adapted from general methods for the synthesis of substituted triazines.[3][5]

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)

-

Sodium methoxide (NaOMe)

-

Ammonia (aqueous or gaseous)

-

Anhydrous methanol

-

Anhydrous inert solvent (e.g., Tetrahydrofuran - THF, Dioxane)

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Step 1: Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine

-

Dissolve cyanuric chloride (1 equivalent) in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium methoxide (1 equivalent) in anhydrous methanol to the stirred solution of cyanuric chloride.

-

Allow the reaction to stir at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove the sodium chloride byproduct. The filtrate containing the product can be used directly in the next step or purified.

-

-

Step 2: Synthesis of this compound

-

To the solution of 2,4-dichloro-6-methoxy-1,3,5-triazine, add an excess of aqueous ammonia.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product, this compound, should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold methanol.

-

Dry the product under vacuum to obtain the final compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Aqueous Solubility

Solubility is a crucial parameter for drug candidates as it affects their bioavailability.

Materials:

-

This compound

-

Distilled water (or other relevant solvents)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure (Shake-Flask Method):

-

Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of solvent (e.g., water) in separate vials.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It may be necessary to centrifuge or filter the solution.

-

Dilute the supernatant with a known volume of the solvent.

-

Determine the concentration of the compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard calibration curve).

-

Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L).

Potential Biological Activity and Signaling Pathways

Derivatives of the 1,3,5-triazine scaffold are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities. Two prominent mechanisms of action for diaminotriazine derivatives are the inhibition of dihydrofolate reductase (DHFR) and the modulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[6][7] The 2,4-diamino-substituted heterocyclic scaffold is a common feature in many DHFR inhibitors.

References

- 1. Page loading... [guidechem.com]

- 2. research.monash.edu [research.monash.edu]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Diamino-6-methoxy-1,3,5-triazine in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Diamino-6-methoxy-1,3,5-triazine (CAS No: 2827-45-4), a key intermediate in various chemical syntheses. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility in their specific applications. This includes a detailed, generalized experimental protocol and qualitative solubility information for structurally related compounds to offer preliminary guidance.

Introduction

This compound, also known as formoguanamine, is a heterocyclic organic compound with significant applications in the synthesis of pharmaceuticals and as a component in the production of resins. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. The presence of both amino and methoxy functional groups suggests potential solubility in polar organic solvents.[1] However, precise quantitative data remains largely unpublished. This guide aims to bridge this knowledge gap by providing the necessary tools and foundational information for researchers to conduct their own solubility assessments.

Qualitative Solubility Data

Table 1: Qualitative Solubility of Structurally Related Triazine Compounds

| Compound Name | CAS Number | Solvent | Qualitative Solubility |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 1668-54-8 | Chloroform | Slightly Soluble |

| DMSO | Slightly Soluble | ||

| 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | 29529-99-5 | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] | ||

| Pyridine | Soluble[2] | ||

| Benzoguanamine (2,4-Diamino-6-phenyl-1,3,5-triazine) | 91-76-9 | Methyl Cellosolve | Soluble[3] |

| Benzene | Insoluble[3] |

Disclaimer: The data in this table is for structurally related compounds and should not be considered as representative of this compound's solubility. Empirical determination is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is a foundational technique for generating reliable solubility data.

Materials

-

This compound (solid, high purity)

-

Selected analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), etc.)

-

Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a period to let the excess solid settle.

-

To further ensure the separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Figure 1. Experimental workflow for determining the solubility of this compound.

Logical Relationship Diagram for Solubility Investigation

The following diagram illustrates the logical steps and considerations for a comprehensive investigation into the solubility of this compound.

Figure 2. Logical workflow for a comprehensive solubility investigation.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its utility in research and development. While specific quantitative data is currently lacking in the public domain, this guide provides researchers with a detailed experimental protocol to empirically determine this critical parameter. By following the outlined shake-flask method and employing validated analytical techniques, scientists and drug development professionals can generate the high-quality solubility data necessary for their specific applications, thereby facilitating more efficient and predictable synthetic and formulation processes. It is recommended that any empirically determined solubility data be published to contribute to the broader scientific community's understanding of this important compound.

References

An In-depth Technical Guide to the Molecular Structure of 2,4-Diamino-6-methoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2,4-Diamino-6-methoxy-1,3,5-triazine. This compound belongs to the s-triazine class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available data on its physicochemical properties, provides a representative synthetic protocol, and explores its potential mechanism of action, particularly in the context of anticancer and anti-inflammatory research. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound is a heterocyclic compound with a core 1,3,5-triazine ring substituted with two amino groups at the 2 and 4 positions and a methoxy group at the 6 position.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine |

| CAS Number | 2827-45-4 | 1668-54-8 |

| Molecular Formula | C₄H₇N₅O | C₅H₈N₄O |

| Molecular Weight | 141.13 g/mol | 140.14 g/mol |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | - | 258-261 °C |

| Solubility | - | - |

Note: Experimental data for this compound is limited in the public domain. Data for the closely related analog, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, is provided for comparison.

Spectroscopic Data (Representative)

Due to the limited availability of published spectra for this compound, the following tables present expected and observed spectral data for structurally similar compounds. This information can guide the characterization of the target molecule.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Diamino-s-triazine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-Methyl-1,3,5-triazine-2,4-diamine | DMSO-d₆ | 6.6 (br s, 4H, NH₂), 2.06 (s, 3H, CH₃) | - |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | DMSO-d₆ | 8.13 (t, 1H, NH), 3.91 (d, 2H, CH₂), 3.83 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃) | 172.36, 172.25, 171.8, 168.56, 54.75, 54.63, 40.67 |

Table 3: Representative Infrared (IR) and Mass Spectrometry (MS) Data for Diamino-s-triazine Derivatives

| Compound | IR (KBr, cm⁻¹) | Mass Spectrum (m/z) |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | 3574-2522 (br, OH, acid), 3255 (NH, amine), 1725 (C=O, acid) | - |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | - | 140 (M+), 110, and other fragments |

Synthesis of this compound

The synthesis of 2,4-diamino-s-triazine derivatives can be achieved through several routes. A common method involves the reaction of cyanuric chloride with appropriate nucleophiles in a stepwise manner. Another approach is the condensation of biguanide derivatives with esters.

Representative Experimental Protocol

This protocol is a representative procedure for the synthesis of 2,4-diamino-s-triazines and can be adapted for the synthesis of this compound.

Objective: To synthesize a 6-substituted-2,4-diamino-1,3,5-triazine.

Materials:

-

Aryl or alkyl biguanide hydrochloride (1 equivalent)

-

Anhydrous methanol or ethanol

-

Sodium methoxide or sodium ethoxide (10-15 equivalents)

-

Corresponding ester derivative (e.g., methyl formate for a methoxy group) (1.3-1.5 equivalents)

-

Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

A solution of the corresponding biguanide hydrochloride (1 eq) in anhydrous methanol (or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

The flask is cooled to 0°C in an ice bath.

-

Sodium methoxide (or ethoxide) (10-15 eq) is carefully added to the cooled solution.

-

The corresponding ester derivative (1.3-1.5 eq) is then added dropwise to the reaction mixture at 0°C.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is neutralized with a suitable acid (e.g., dilute HCl).

-

The resulting precipitate is collected by filtration.

-

The solid is washed successively with methanol, water, and a non-polar solvent like cyclohexane.

-

The final product is dried under vacuum.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature and reaction time, may need to be optimized for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 2,4-diamino-1,3,5-triazine are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A prominent mechanism of action for many 2,4-diaminotriazine compounds is the inhibition of the enzyme dihydrofolate reductase (DHFR).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a key target for anticancer and antimicrobial therapies.

The 2,4-diamino-1,3,5-triazine scaffold is structurally similar to the pteridine ring of folic acid, allowing it to bind to the active site of DHFR and act as a competitive inhibitor.

Conclusion

This compound is a molecule of interest within the broader class of s-triazines, which have demonstrated significant potential in drug discovery. While specific experimental data for this particular compound is not extensively available, this guide provides a consolidated resource based on the known chemistry and biology of closely related analogs. The representative synthetic protocols and the elucidated mechanism of action through DHFR inhibition offer a solid foundation for further research and development of novel therapeutics based on the 2,4-diamino-1,3,5-triazine scaffold. Further investigation into the specific biological targets and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

The Versatile Scaffold: A Technical Guide to the Mechanism of Action of 2,4-Diamino-1,3,5-Triazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-methoxy-1,3,5-triazine primarily serves as a crucial chemical intermediate in the synthesis of a diverse range of biologically active compounds. While the core molecule itself is not typically the final active pharmaceutical ingredient, its structural scaffold is central to the development of numerous therapeutic agents. This guide delves into the mechanisms of action of key derivatives stemming from the 2,4-diamino-1,3,5-triazine core, with a focus on their roles as anticancer agents, protein kinase inhibitors, and monoamine oxidase inhibitors. We will explore the underlying signaling pathways, present quantitative data on their biological activity, and provide an overview of the experimental protocols used to elucidate their functions.

Introduction: A Scaffold for Innovation

The 1,3,5-triazine ring system, particularly when substituted with amino groups, represents a privileged scaffold in medicinal chemistry. Its planar structure, hydrogen bonding capabilities, and the ability to be readily functionalized at multiple positions make it an ideal starting point for the design of targeted therapies. This compound is a key building block in this context, offering a versatile platform for the synthesis of compounds with a wide array of pharmacological activities.[1] This document will provide a comprehensive overview of the mechanisms of action for several classes of its derivatives.

Anticancer Activity of 2,4-Diamino-1,3,5-Triazine Derivatives

A significant area of research for 2,4-diamino-1,3,5-triazine derivatives has been in the development of novel anticancer agents.[2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and the modulation of other cellular processes.

Dihydrofolate Reductase (DHFR) Inhibition

The enzyme dihydrofolate reductase (DHFR) is a critical component in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This is a well-established target for cancer chemotherapy. Certain 2,4-diamino-1,3,5-triazine derivatives have been designed as DHFR inhibitors, acting as antifolates.[3]

Signaling Pathway:

Quantitative Data for Anticancer Derivatives

The in vitro antitumor activity of various 2,4-diamino-1,3,5-triazine derivatives has been evaluated against multiple cancer cell lines. The following table summarizes key quantitative data.

| Compound ID | Cell Line | Activity Metric | Value | Reference |

| 19 | Melanoma MALME-3M | GI50 | 3.3 x 10-8 M | [2] |

| 19 | Melanoma MALME-3M | TGI | 1.1 x 10-6 M | [2] |

GI50: 50% growth inhibition concentration. TGI: Total growth inhibition concentration.

Experimental Protocol: In Vitro Anticancer Activity Assay

The anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives is typically assessed using a cell viability assay, such as the MTT or SRB assay.

Workflow:

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling, regulating processes such as cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, protein kinases are major targets for drug development.

Mechanism of Action

Derivatives of 2,4-diamino-1,3,5-triazine have been synthesized and identified as potent inhibitors of various protein kinases.[4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This blockade of signal transduction can lead to the desired therapeutic effect.

Signaling Pathway:

References

The Multifaceted Biological Activities of 2,4-Diamino-6-methoxy-1,3,5-triazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has long been a privileged structure in medicinal chemistry and agrochemistry. Among its various substituted forms, 2,4-diamino-6-methoxy-1,3,5-triazine and its derivatives have emerged as a class of compounds with a remarkable breadth of biological activities. Their structural versatility allows for facile modification, leading to the generation of large libraries of analogues with fine-tuned pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of breast, lung, cervical, and melanoma origin.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms underlying the anticancer activity of these triazine derivatives is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The 2,4-diamino substitution pattern on the triazine ring mimics the natural substrate of DHFR, allowing these compounds to bind to the active site of the enzyme with high affinity.

Modulation of Signaling Pathways

Beyond DHFR inhibition, these derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: Several 2,4-diamino-1,3,5-triazine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[1] This pathway plays a central role in cell growth, proliferation, survival, and angiogenesis. By inhibiting key kinases in this cascade, these compounds can effectively halt tumor progression.

-

EGFR-TK Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, promoting cell proliferation and survival. Certain 2,4-diamino-1,3,5-triazine derivatives have been shown to be effective inhibitors of EGFR tyrosine kinase (EGFR-TK), thereby blocking these pro-cancerous signals.[2]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected this compound derivatives.

Table 1: In Vitro Anticancer Activity of 2,4-Diamino-1,3,5-triazine Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50/GI50, µM) | Reference |

| 1 | Melanoma (MALME-3M) | 0.033 | [3] |

| 2 | Various Tumor Cell Lines | 0.148 - 56.2 | [4] |

| 3 | A549 (Lung) | 0.20 | [5][6] |

| MCF-7 (Breast) | 1.25 | [5][6] | |

| HeLa (Cervical) | 1.03 | [5][6] | |

| 4 | Pancreatic (DAN-G) | 1.51 - 2.60 | [7] |

| Lung (A-427) | 1.51 - 2.60 | [7] | |

| Cervical (SISO) | 1.51 - 2.60 | [7] | |

| Bladder (RT-4) | 1.51 - 2.60 | [7] |

Table 2: Enzyme Inhibitory Activity of 2,4-Diamino-1,3,5-triazine Derivatives

| Compound ID | Enzyme Target | Activity (IC50, nM) | Reference |

| 5 | PI3Kα | 7.0 | [6] |

| mTOR | 48 | [6] | |

| 6 | PI3K | 23.8 | [6] |

| mTOR | 10.9 | [6] | |

| 7 | EGFR-TK | 0.44 | [2][8] |

| 8 | DHFR (P. carinii) | 49 | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2,4-Diamino-1,3,5-triazine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.

Mechanism of Antimicrobial Action

The antimicrobial activity of these compounds is often attributed to their ability to inhibit microbial DHFR, an enzyme that is also essential for the survival of bacteria and fungi. The structural differences between microbial and human DHFR can be exploited to design selective inhibitors with minimal toxicity to the host.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 2,4-diamino-1,3,5-triazine derivatives.

Table 3: In Vitro Antimicrobial Activity of 2,4-Diamino-1,3,5-triazine Derivatives

| Compound ID | Microbial Strain | Activity (MIC, µg/mL) | Reference |

| 9 | Bacillus cereus | 3.91 | [10] |

| Staphylococcus aureus | 3.91 | [10] | |

| Escherichia coli | 1.95 | [10] | |

| 10 | Escherichia coli | 3.91 | [10] |

| 11 | Various Bacteria & Fungi | 6.25 - 25 | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Certain this compound derivatives have been shown to possess anti-inflammatory properties.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are thought to be mediated, in part, by their ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). They have also been observed to inhibit the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.[12][13]

Quantitative Anti-inflammatory Activity Data

| Compound ID | Assay | Activity (IC50, µM) | Reference |

| 12 | COX-2 Inhibition | 0.06 | [13] |

| 13 | COX-2 Inhibition | 0.08 | [13] |

Herbicidal Activity

The 1,3,5-triazine core is a well-established pharmacophore in the agrochemical industry, with many commercial herbicides belonging to this class. This compound and its derivatives are no exception, exhibiting potent herbicidal activity against a variety of weed species.

Mechanism of Herbicidal Action

The primary mode of action for triazine herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants. Specifically, they bind to the D1 protein of the PSII complex, blocking electron transport and leading to the accumulation of reactive oxygen species and subsequent cell death.[14][15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A common synthetic route to 2,4-diamino-6-substituted-1,3,5-triazines involves the reaction of dicyandiamide with a nitrile in the presence of a base. For derivatives with a methoxy group at the 6-position, a typical starting material is 2-chloro-4,6-diamino-1,3,5-triazine, which can be reacted with sodium methoxide. Further modifications to the amino groups can be achieved through nucleophilic substitution reactions.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DHFR Inhibition Assay

-

Reaction Mixture Preparation: In a 96-well plate, combine the DHFR enzyme, NADPH, and various concentrations of the test inhibitor in an assay buffer.

-

Initiation of Reaction: Start the reaction by adding the substrate, dihydrofolic acid.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

PI3K/Akt/mTOR Pathway Analysis (Western Blot)

-

Cell Lysis: Treat cancer cells with the test compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR, followed by incubation with secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2,4-diamino-1,3,5-triazine derivatives.

Caption: Experimental workflow for the Dihydrofolate Reductase (DHFR) inhibition assay.

References

- 1. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductases by 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines: marked improvement in potency relative to trimethoprim and species selectivity relative to piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field: An in -silico and experimental approaches of herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,4-Diamino-6-methoxy-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,4-Diamino-6-methoxy-1,3,5-triazine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Spectroscopic Data

The expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound are summarized below. These values are estimated based on the analysis of similar triazine derivatives and established chemical shift and absorption frequency correlations.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the molecule. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and the protons associated with each signal. The spectrum is referenced to a standard solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~6.5 - 7.0 | Broad Singlet | 4H | -NH₂ |

Note: The chemical shift of the amino (-NH₂) protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon environments in this compound are presented below.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~55 | -OCH₃ |

| ~165 | C-4, C-6 (Amino-substituted carbons) |

| ~170 | C-2 (Methoxy-substituted carbon) |

Note: The exact chemical shifts of the triazine ring carbons can vary depending on the substituents and the solvent used for analysis.

IR (Infrared) Spectroscopy Data

The infrared spectrum reveals the presence of key functional groups within the molecule. The following table lists the expected characteristic absorption bands in wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretching | Amino (-NH₂) |

| 2950 - 2850 | C-H Stretching | Methoxy (-OCH₃) |

| 1680 - 1640 | N-H Bending | Amino (-NH₂) |

| 1580 - 1550 | C=N Stretching | Triazine Ring |

| 1480 - 1440 | C-N Stretching | Triazine Ring |

| 1250 - 1200 | C-O Stretching | Methoxy (-OCH₃) |

| ~810 | Ring Bending | Triazine Ring Out-of-Plane Bend |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

¹H NMR Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (typically 16 to 64) should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

The ¹³C NMR spectrum should be acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Proton decoupling should be employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Process the resulting spectrum to identify the positions of the absorption maxima.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The Enduring Scaffold: A Technical Guide to the History and Discovery of Substituted Triazines

For Researchers, Scientists, and Drug Development Professionals

The triazine core, a deceptively simple six-membered heterocycle, has proven to be a remarkably versatile scaffold in chemical sciences. Its journey, from revolutionizing agriculture to providing a foundation for modern therapeutics, is a testament to the power of substituent manipulation in tuning biological activity. This technical guide provides an in-depth exploration of the history, synthesis, and evolution of substituted triazines, with a focus on their applications in both agriculture and drug discovery.

A Tale of Two Fields: From Herbicides to Therapeutics

The story of substituted triazines begins in the mid-20th century with a breakthrough in agricultural chemistry. In 1952, scientists at J.R. Geigy Ltd. in Switzerland first discovered the herbicidal properties of chlorazine.[1] This pivotal discovery was followed by the development of simazine in 1956 and the immensely successful atrazine in 1958.[1] These symmetrical triazines (s-triazines) ushered in a new era of chemical weed control, significantly boosting crop yields worldwide.

The basic structure of these herbicides consists of a 1,3,5-triazine ring substituted with chlorine and two different alkylamino groups. The selective herbicidal activity of these compounds stems from their ability to inhibit photosynthesis in susceptible plants.

While the s-triazine core dominated the herbicide market, the broader family of triazines, which includes 1,2,3- and 1,2,4-isomers, began to attract the attention of medicinal chemists. The recognition that the triazine scaffold is a "privileged structure" – a molecular framework capable of binding to multiple biological targets – spurred extensive research into its therapeutic potential.[2] This led to the discovery and development of a diverse array of triazine-based drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5]

The Synthetic Cornerstone: Cyanuric Chloride

The widespread availability and unique reactivity of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is the cornerstone of s-triazine chemistry. The three chlorine atoms on the triazine ring can be sequentially substituted by a wide range of nucleophiles, including amines, alcohols, and thiols. This stepwise substitution is controlled by temperature, allowing for the precise and predictable synthesis of mono-, di-, and tri-substituted triazines.[2]

Experimental Protocol: General Synthesis of a 2,4,6-Trisubstituted-1,3,5-triazine

This protocol provides a general methodology for the sequential substitution of cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Nucleophile 1 (e.g., an amine)

-

Nucleophile 2 (e.g., another amine)

-

Nucleophile 3 (e.g., a thiol or alcohol)

-

Dioxane (or another suitable solvent)

-

Triethylamine (or another suitable base)

-

Water

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

First Substitution (Monosubstitution):

-

Dissolve cyanuric chloride (1 equivalent) in dioxane and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of Nucleophile 1 (1 equivalent) and triethylamine (1 equivalent) in dioxane to the cooled cyanuric chloride solution while stirring.

-

Maintain the reaction at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the 2-(substituted)-4,6-dichloro-1,3,5-triazine can be used directly in the next step or isolated by precipitation with water and filtration.

-

-

Second Substitution (Disubstitution):

-

To the reaction mixture from the previous step, add a solution of Nucleophile 2 (1 equivalent) and triethylamine (1 equivalent) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the 2,4-di(substituted)-6-chloro-1,3,5-triazine can be isolated by precipitation with water, followed by filtration and drying. Further purification can be achieved by recrystallization or column chromatography.

-

-

Third Substitution (Trisubstitution):

-

Dissolve the purified 2,4-di(substituted)-6-chloro-1,3,5-triazine in a suitable solvent (e.g., dioxane or DMF).

-

Add Nucleophile 3 (1.1 equivalents) and a suitable base (e.g., triethylamine or potassium carbonate).

-

Heat the reaction mixture to 80-120 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the final trisubstituted triazine product by column chromatography or recrystallization.

-

Quantitative Data on Substituted Triazines

The biological activity of substituted triazines is highly dependent on the nature of the substituents at the 2, 4, and 6 positions. The following tables summarize key quantitative data for both herbicidal and medicinal triazine derivatives.

Physicochemical Properties of Key Triazine Herbicides

| Herbicide | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Log P |

| Atrazine | C₈H₁₄ClN₅ | 215.68 | 33 | 2.6 |

| Simazine | C₇H₁₂ClN₅ | 201.66 | 5 | 2.18 |

| Prometryn | C₁₀H₁₉N₅S | 241.36 | 33 | 3.34 |

Data sourced from PubChem and other chemical databases.[6][7][8]

Anticancer Activity of Substituted Triazines (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 13g | A549 (Lung Cancer) | 0.20 ± 0.05 | [9] |

| Compound 13g | MCF-7 (Breast Cancer) | 1.25 ± 0.11 | [9] |

| Compound 13g | Hela (Cervical Cancer) | 1.03 ± 0.24 | [9] |

| Compound 9d | PC3 (Prostate Cancer) | 0.17 ± 0.063 | |

| Compound 9d | A549 (Lung Cancer) | 0.19 ± 0.075 | |

| Compound 9d | MCF-7 (Breast Cancer) | 0.51 ± 0.083 | |

| Compound 9d | DU-145 (Prostate Cancer) | 0.16 ± 0.083 | |

| Compound 4f | HCT-116 (Colon Cancer) | 0.50 ± 0.080 | [10] |

| Compound 5c | MCF-7 (Breast Cancer) | 2.29 ± 0.92 | [10] |

| Sulfaguanidine-triazine derivatives | MCF-7 (Breast Cancer) | 14.8 - 33.2 | [2][11] |

Enzyme Inhibitory Activity of Substituted Triazines (IC₅₀ Values)

| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |

| Compound 13g | PI3Kα | 525 | [9] |

| Compound 13g | mTOR | 48 | [9] |

| Compound 4f | EGFR | 61 | [10] |

| Compound 7f | EGFR | 59.24 | [12] |

| Compound 7d | EGFR | 70.3 | [12] |

| Compound 12 | EGFR | 36.8 | [13] |

From Scaffold to Drug: The Medicinal Chemistry Workflow

The journey of a substituted triazine from a mere chemical entity to a potential drug candidate follows a structured workflow common in drug discovery.

This process begins with the identification of the triazine scaffold's potential to interact with a biological target. Large libraries of diverse triazine derivatives are then synthesized using combinatorial chemistry approaches. These libraries are subjected to high-throughput screening to identify "hits" – compounds that exhibit the desired biological activity. Promising hits undergo a "hit-to-lead" optimization phase, where structure-activity relationships (SAR) are established to understand how different substituents influence activity. This is followed by lead optimization, where the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the lead compounds are fine-tuned to improve their drug-like characteristics, ultimately leading to a preclinical candidate.[12][14]

Targeting Cancer: Triazines and Key Signaling Pathways

A significant focus of triazine-based drug discovery has been in oncology. Many s-triazine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer cells.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several substituted triazines have been developed as potent inhibitors of PI3K and/or mTOR.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it another important therapeutic target. Substituted triazines have been designed to act as EGFR inhibitors, blocking the signaling cascade at its origin.[13]

Conclusion

The history of substituted triazines is a compelling narrative of chemical innovation and adaptation. From their initial discovery as potent herbicides that transformed agriculture, the triazine scaffold has evolved into a cornerstone of modern medicinal chemistry. The ease of synthesis and the ability to finely tune biological activity through substituent modification have solidified the triazine core as a privileged structure in the quest for novel therapeutics. As our understanding of disease pathways deepens, the rational design of new substituted triazines promises to yield even more selective and effective drugs to address a wide range of human diseases.

References

- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalscitechocean.com [globalscitechocean.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 7. dot | Graphviz [graphviz.org]

- 8. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

The Versatile Precursor: A Technical Guide to 2,4-Diamino-6-methoxy-1,3,5-triazine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-methoxy-1,3,5-triazine is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, including multiple reaction sites on the triazine core and the presence of both amino and methoxy functional groups, allow for a diverse range of chemical modifications. This versatility makes it an invaluable precursor for the synthesis of a wide array of derivatives with significant biological activities, particularly in the realm of anticancer and antimicrobial drug discovery. This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways.

Synthetic Applications and Methodologies

The reactivity of the 1,3,5-triazine core is characterized by its susceptibility to nucleophilic substitution. While many syntheses of substituted triazines begin with the more reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), this compound offers a stable and selectively functionalized platform for further elaboration. The primary reaction pathways involving this precursor include modifications of the amino groups and, to a lesser extent, displacement of the methoxy group.

N-Functionalization of the Amino Groups

The amino groups of this compound can undergo a variety of reactions, including acylation and the formation of imines, leading to the generation of diverse compound libraries with potential therapeutic applications.

A selective method for the synthesis of N-([1][2][3]triazine-2-yl) α-ketoamides and N-([1][2][3]triazine-2-yl) amides from 2-amino[1][2][3]triazines and ketones has been developed.[2] This transformation proceeds through an oxidation and oxidative C-C bond cleavage reaction, respectively.[2] Although the specific use of this compound was not detailed, the general protocol provides a valuable synthetic route.

Experimental Protocol: General Synthesis of N-([1][2][3]Triazine-2-yl) α-Ketoamides [2]

A mixture of a 2-amino-1,3,5-triazine (0.5 mmol), a ketone (1.1 mmol), CuCl (0.10 mmol), and I2 (1.00 mmol) is prepared in DMSO (4 mL). The resulting mixture is then stirred at 120 °C under a nitrogen atmosphere. Upon completion of the reaction, the mixture is cooled to room temperature. A 10% solution of Na2S2O3 is added, and the product is extracted with ethyl acetate (4 x 20 mL). The combined organic phases are dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[2]

Synthesis of Amino Acid Derivatives from a Related Precursor

While direct N-alkylation or N-acylation protocols for this compound are not extensively reported, the synthesis of amino acid derivatives from the closely related precursor, 2-chloro-4,6-dimethoxy-1,3,5-triazine, offers significant insight into the potential reactivity. The substitution of the chlorine atom with an amino acid moiety is a well-established procedure.[4]

Experimental Protocol: General Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [4]

A solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (5 mmol) and triethylamine (7.5 mmol) in dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.[4] To this suspension, a solution of an α-amino acid (5 mmol) and triethylamine (7.5 mmol) in a 1:1 mixture of dioxane and water (6 mL) is added, resulting in a clear mixture. The reaction is stirred overnight and then neutralized with 1N HCl to precipitate the product. The solid is collected by filtration and dried.[4]

Table 1: Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [4]

| Amino Acid | Product | Yield (%) | Melting Point (°C) |

| Iminodiacetic acid | N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid | 83.4 | 180–181 |

| Glycine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | 60.0 | 164–166 |

| Alanine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | 66.6 | 98–102 |

| Valine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | 61.4 | 146–188 |

| Leucine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | 67.4 | 102–103 |

Table 2: Spectroscopic Data for Selected (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [4]

| Compound | 1H-NMR (400 MHz, DMSO-d6), δ (ppm) | 13C-NMR (100 MHz, DMSO-d6), δ (ppm) | IR (KBr), ν (cm-1) |

| N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid | 3.83 (s, 6H, 2 × OCH3), 4.29 (s, 4H, 2 × α-CH2), 12.77 (br s, 2H, 2 × COOH) | 50.20, 54.87, 167.77, 171.20, 172.22 | 3500–2589 (br, OH, acid), 1709 (CO, acid) |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | 3.80 (s, 3H, O–CH3), 3.83 (s, 3H, O-CH3), 3.91 (d, 2H, J = 5.9 Hz, CH2), 8.13 (t, 1H, J = 5.9 Hz, N–H) | 40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.36 | 3574–2522 (br, OH, acid), 3255 (NH, amine), 1725 (CO, acid) |

Biological Significance and Signaling Pathways

Derivatives of 2,4-diamino-1,3,5-triazine have demonstrated a broad spectrum of biological activities, with anticancer properties being the most prominent. These compounds often exert their effects by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have reported the synthesis of 2,4-diamino-1,3,5-triazine derivatives with potent antiproliferative activity against various cancer cell lines.[1][5] For instance, a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles has been synthesized, with some compounds showing remarkable activity against melanoma cell lines.[1] One lead compound exhibited a GI50 value of 3.3 x 10-8 M against the MALME-3M melanoma cell line.[1]

Table 3: Anticancer Activity of Selected 2,4-Diamino-1,3,5-triazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | MDA-MB-231 (Breast) | 6.25 | [5] |

| 4k | MDA-MB-231 (Breast) | 8.18 | [5] |

| 19 | MALME-3M (Melanoma) | 0.033 (GI50) | [1] |

Inhibition of Dihydrofolate Reductase (DHFR)

One of the well-established mechanisms of action for 2,4-diamino-s-triazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

PI3K/mTOR Signaling Pathway

Recent studies have also implicated the PI3K/mTOR signaling pathway as a target for s-triazine derivatives. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. Dual inhibition of PI3K and mTOR by s-triazine compounds represents a promising strategy for cancer therapy.

Conclusion

This compound stands as a valuable and versatile precursor in the synthesis of a multitude of functionalized molecules. Its amenability to chemical modification, coupled with the significant biological activities of its derivatives, particularly in oncology, underscores its importance in modern drug discovery and development. The experimental protocols and data presented herein serve as a foundational guide for researchers and scientists to explore the full potential of this remarkable scaffold in their synthetic endeavors. Further investigation into the reactivity of its amino and methoxy groups is warranted to unlock novel chemical space and develop next-generation therapeutics.

References

- 1. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. | Semantic Scholar [semanticscholar.org]

- 3. Exploration of 2, 4-diaminopyrimidine and 2, 4-diamino-s-triazine derivatives as potential antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Research Applications of Diamino Methoxy Triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold, particularly derivatives of diamino methoxy triazine, represents a versatile and highly valuable core structure in medicinal chemistry and agricultural science. This technical guide explores the diverse research applications of these compounds, summarizing key findings and providing detailed experimental insights. From their established role as herbicides to their emerging potential as potent and selective inhibitors of various biological targets, diamino methoxy triazines are a focal point of contemporary research. This document collates quantitative data on their biological activity, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes key mechanisms of action and experimental workflows.

Introduction